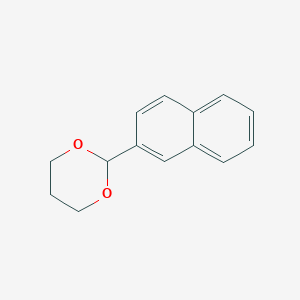
2-Naphthalen-2-yl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalen-2-yl-1,3-dioxane is an organic compound that features a naphthalene ring fused with a 1,3-dioxane ring. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and industry. The naphthalene ring provides aromatic stability, while the 1,3-dioxane ring offers additional functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-yl-1,3-dioxane typically involves the reaction of 2-naphthol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the 1,3-dioxane ring. Commonly used acids for this reaction include p-toluenesulfonic acid or sulfuric acid, and the reaction is often carried out in a solvent such as toluene with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalen-2-yl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Naphthalen-2-yl-1,3-dioxane has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Naphthalen-2-yl-1,3-dioxane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the disruption of cell membrane integrity or inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalen-1-yl-1,3-dioxane: Similar structure but with the naphthalene ring attached at a different position.
1,3-Dioxolane derivatives: Compounds with a similar dioxane ring but different aromatic substituents.
Naphthalene derivatives: Compounds with various functional groups attached to the naphthalene ring.
Uniqueness
2-Naphthalen-2-yl-1,3-dioxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of aromatic stability and functional versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
31053-73-3 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-naphthalen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C14H14O2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10,14H,3,8-9H2 |
Clé InChI |
CBRARZGZWVHMSX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)



![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)

![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)
![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)




